

# The Impact of Dideoxycytidine on Mitochondrial DNA Polymerase Gamma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been utilized in antiviral therapies.[1][2] However, its clinical application is often limited by significant mitochondrial toxicity.[2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning ddC's adverse effects, with a specific focus on its interaction with human mitochondrial DNA polymerase gamma (Pol y). Pol y is the sole DNA polymerase responsible for the replication and maintenance of the mitochondrial genome (mtDNA).[5][6] Inhibition of this critical enzyme by ddC leads to mtDNA depletion, mitochondrial dysfunction, and subsequent cellular toxicity.[7][8] This document will detail the metabolic activation of ddC, its potent inhibition of Pol y, and the downstream consequences for mitochondrial integrity. Quantitative kinetic data are summarized, key experimental protocols are outlined, and cellular pathways are visualized to provide a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

# Introduction: Dideoxycytidine and Mitochondrial Toxicity

2',3'-Dideoxycytidine is a synthetic nucleoside analog of deoxycytidine.[9] While effective in inhibiting viral reverse transcriptases, its utility is hampered by off-target effects, most notably



mitochondrial toxicity.[2][4] This toxicity manifests in various tissues, leading to adverse effects such as peripheral neuropathy, myopathy, and lactic acidosis.[2][7][8] The primary molecular target for ddC-induced mitochondrial toxicity is DNA polymerase gamma.[8][10] Unlike nuclear DNA polymerases, Pol y exhibits a higher susceptibility to inhibition by NRTIs like ddC.[6][11] This vulnerability stems from structural and kinetic properties of the enzyme that allow for the efficient incorporation of the activated form of ddC, leading to premature termination of the growing mtDNA strand.[2][12] Understanding the precise nature of this interaction is paramount for the development of safer antiviral therapeutics.

## **Metabolic Activation of Dideoxycytidine**

For ddC to exert its inhibitory effect on Pol y, it must first be anabolically phosphorylated to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP).[10][13][14] This multi-step process is carried out by host cell kinases in the cytoplasm.[1][13]

- Step 1: Monophosphorylation: Dideoxycytidine is first phosphorylated to dideoxycytidine monophosphate (ddCMP) by deoxycytidine kinase.[13]
- Step 2: Diphosphorylation: ddCMP is subsequently phosphorylated to dideoxycytidine diphosphate (ddCDP) by cytidylate kinase.
- Step 3: Triphosphorylation: Finally, ddCDP is converted to the active ddCTP by nucleoside diphosphate kinase.[1]

Once formed in the cytoplasm, ddCTP is transported into the mitochondria where it can interact with Pol y.[1][13]





Click to download full resolution via product page

Metabolic activation and mitochondrial transport of dideoxycytidine.

## **Mechanism of Polymerase Gamma Inhibition**

The inhibition of Pol  $\gamma$  by ddCTP is a multifaceted process involving competitive inhibition and irreversible chain termination.

#### 3.1. Competitive Inhibition and Substrate Mimicry:

ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of Pol  $\gamma$ .[1] Structural studies have revealed that ddCTP binds to the Pol  $\gamma$  active site in a manner nearly identical to that of dCTP.[15][16] This high degree of structural mimicry accounts for the efficiency with which Pol  $\gamma$  recognizes and incorporates ddCTP.

#### 3.2. Chain Termination:

The key to ddC's inhibitory action lies in its chemical structure. Like other dideoxynucleosides, ddC lacks a 3'-hydroxyl group on its sugar moiety.[2] DNA synthesis proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming deoxynucleoside triphosphate. The absence of the 3'-



hydroxyl group in the incorporated ddCMP prevents the addition of the next nucleotide, thereby causing an abrupt and irreversible termination of mtDNA chain elongation.[2][17]

#### 3.3. Inefficient Excision Repair:

While Pol y possesses a 3'-5' exonuclease proofreading activity that can remove misincorporated nucleotides, this function is notably inefficient at excising ddCMP.[10][18] The rate of excision of ddC has been reported to be extremely low, leading to the conclusion that it acts as a nearly irreversible inhibitor of mtDNA replication.[10] This tight binding and slow removal of the chain-terminating analog contribute significantly to its toxicity.[18]

## Quantitative Analysis of Polymerase Gamma Inhibition

The potency of ddCTP as a Pol  $\gamma$  inhibitor has been quantified through various kinetic studies. These studies consistently demonstrate that ddCTP is a highly efficient substrate for incorporation by Pol  $\gamma$ , often more so than for the viral reverse transcriptases it is designed to target.

| Parameter                                          | Value                                                       | Reference |
|----------------------------------------------------|-------------------------------------------------------------|-----------|
| Relative Incorporation Efficiency (ddCTP vs. dCTP) | ddCTP is the best substrate for Pol y among approved NRTIs. | [10][14]  |
| Excision Rate of ddCMP                             | Very low; too low to measure under some conditions.         | [10][19]  |
| Half-life of ddCMP in DNA                          | Approximately 2.4 hours in the presence of dNTPs.           | [18]      |

Note: Specific IC50 and Ki values for ddCTP inhibition of Pol y can vary depending on the experimental conditions, such as the template-primer and the concentrations of competing dNTPs.

## **Experimental Protocols**

#### 5.1. Polymerase Gamma Activity Assay



This protocol outlines a basic method for measuring the activity of Pol y and its inhibition by compounds like ddCTP.

Objective: To quantify the DNA polymerase activity of purified human Pol y and determine the inhibitory potential of ddCTP.

#### Materials:

- Purified recombinant human Pol y (catalytic subunit Pol yA and accessory subunit Pol yB)
   [20]
- Oligonucleotide template-primer substrate (e.g., a 51-mer duplex with a 1-nt gap)[20]
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
- Deoxynucleoside triphosphates (dATP, dGTP, dTTP)
- [α-32P]dCTP (for radiolabeling) or a fluorescently labeled dCTP
- ddCTP solution of known concentration
- Stop solution (e.g., 95% formamide, 20 mM EDTA)
- Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
- Phosphorimager or fluorescence scanner

#### Procedure:

- Enzyme Preparation: Reconstitute the Pol γ holoenzyme by incubating Pol γA and Pol γB at an appropriate molar ratio (e.g., 1:2) on ice.[20]
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template-primer, dNTPs (excluding dCTP), and  $[\alpha^{-32}P]$ dCTP. For inhibition assays, add varying concentrations of ddCTP.
- Initiation: Initiate the reaction by adding the Pol y holoenzyme to the reaction mixture.







- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
- Termination: Stop the reaction by adding the stop solution.
- Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
- Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
- Visualization and Quantification: Visualize the radiolabeled DNA products using a phosphorimager. Quantify the amount of product to determine the polymerase activity. For inhibition assays, calculate the IC50 value of ddCTP.





Click to download full resolution via product page

Workflow for a Polymerase Gamma inhibition assay.



#### 5.2. Mitochondrial DNA Depletion Assay

This protocol describes a method to assess the impact of ddC treatment on mtDNA content in cultured cells.

Objective: To quantify the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with ddC.

#### Materials:

- Cultured cells (e.g., HepG2, CEM)
- Dideoxycytidine (ddC)
- Cell culture medium and supplements
- DNA extraction kit
- Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green)
- Primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

#### Procedure:

- Cell Treatment: Plate cells at a suitable density and treat with various concentrations of ddC for a specified duration (e.g., several days to weeks).[3] Include an untreated control.
- DNA Extraction: Harvest the cells and extract total genomic DNA.
- qPCR Analysis: Perform qPCR using primers for both a mitochondrial and a nuclear gene.
   Run all samples in triplicate.
- Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets. Calculate the relative amount of mtDNA using the ΔΔCt method, normalizing the mtDNA amount to the nDNA amount. Compare the relative mtDNA content in ddCtreated cells to that of the untreated controls to determine the extent of mtDNA depletion.



## Downstream Consequences of Polymerase Gamma Inhibition

The inhibition of Pol y and the subsequent mtDNA depletion have profound consequences for mitochondrial and cellular function.

- Impaired Oxidative Phosphorylation: mtDNA encodes essential subunits of the electron transport chain and ATP synthase.[5] Depletion of mtDNA leads to a deficiency in these protein complexes, resulting in impaired oxidative phosphorylation and a reduced capacity for ATP production.
- Increased Oxidative Stress: Dysfunctional mitochondria can generate increased levels of reactive oxygen species (ROS), leading to oxidative stress and further damage to cellular components, including any remaining mtDNA.
- Altered Cellular Metabolism: To compensate for the loss of mitochondrial ATP production, cells may upregulate glycolysis, leading to an overproduction of lactate and potentially lactic acidosis.[3]
- Induction of Apoptosis: Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

## **Conclusion and Future Directions**

Dideoxycytidine's potent inhibition of mitochondrial DNA polymerase gamma is a well-established mechanism underlying its clinical toxicity. The high affinity of Pol  $\gamma$  for ddCTP, coupled with its inefficient excision of the incorporated chain terminator, leads to a cascade of events culminating in mitochondrial dysfunction and cellular damage. The technical guide presented here provides a framework for understanding and investigating these processes.

Future research should focus on the development of novel NRTIs with a higher selectivity for viral reverse transcriptases over human Pol  $\gamma$ . Structure-activity relationship studies, aided by the crystal structure of Pol  $\gamma$ , can inform the design of analogs with modifications that reduce their affinity for the mitochondrial polymerase.[15][16] Furthermore, a deeper understanding of the factors that govern the proofreading and excision activities of Pol  $\gamma$  could pave the way for strategies to mitigate the toxicity of existing and future nucleoside analogs. For scientists and



professionals in drug development, a thorough characterization of a drug candidate's interaction with Pol y is a critical step in assessing its potential for mitochondrial toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The antiretroviral 2',3'-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddl) and zalcitabine (ddC) on cultured human muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scbt.com [scbt.com]
- 6. The Mitochondrial DNA Polymerase in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial alterations with mitochondrial DNA depletion in the nerves of AIDS patients with peripheral neuropathy induced by 2'3'-dideoxycytidine (ddC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AOP-Wiki [aopwiki.org]
- 9. 2',3'-Dideoxycytidine induced drug resistance in human cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymorphisms in DNA polymerase γ affect the mtDNA stability and the NRTI-induced mitochondrial toxicity in Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of cytoplasmic deoxycytidine kinase in the mitochondrial effects of the antihuman immunodeficiency virus compound, 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]







- 14. Exonuclease Removal of Dideoxycytidine (Zalcitabine) by the Human Mitochondrial DNA Polymerase PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase | The EMBO Journal [link.springer.com]
- 17. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exonuclease removal of dideoxycytidine (zalcitabine) by the human mitochondrial DNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of Dideoxycytidine on Mitochondrial DNA Polymerase Gamma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043274#dideoxycytidine-s-impact-on-mitochondrial-dna-polymerase-gamma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com